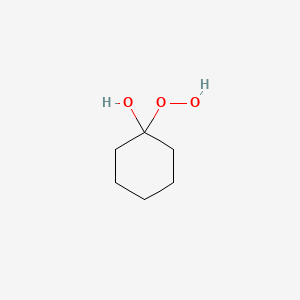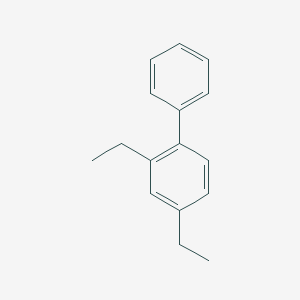
4-(2-Naphthyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Naphthyl)pyridine is an organic compound that features a pyridine ring substituted with a naphthyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Naphthyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative of naphthalene with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Another method involves the Pinner synthesis, where the ethylidenemalononitrile side-chain in {1-[6-(dimethylamino)-2-naphthyl]ethylidene}malononitrile (DDNP) is elaborated into a substituted pyridine ring in a two-step process . This method is particularly useful for preparing derivatives of this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, due to its efficiency and mild conditions, is a promising candidate for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Naphthyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthylpyridine oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as naphthylpyridine hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products
The major products formed from these reactions include naphthylpyridine oxides, hydrides, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(2-Naphthyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Derivatives of this compound are used as fluorescent probes for imaging and diagnostic purposes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Naphthyl)pyridine involves its interaction with specific molecular targets and pathways. For example, in biological applications, it can bind to protein aggregates in the central nervous system, which is useful for imaging and diagnosing neurodegenerative diseases . The exact molecular targets and pathways depend on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
4-(2-Naphthyl)pyridine can be compared with other similar compounds, such as:
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.
Naphthylamines: Compounds where the naphthyl group is attached to an amine group.
The uniqueness of this compound lies in its combined structural features of both naphthalene and pyridine, which confer unique chemical and physical properties that are not present in the individual components .
Eigenschaften
CAS-Nummer |
111876-50-7 |
|---|---|
Molekularformel |
C15H11N |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
4-naphthalen-2-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-4-14-11-15(6-5-12(14)3-1)13-7-9-16-10-8-13/h1-11H |
InChI-Schlüssel |
XNYBCXGYJYRPQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



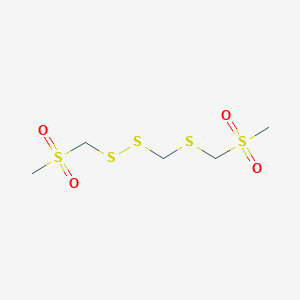

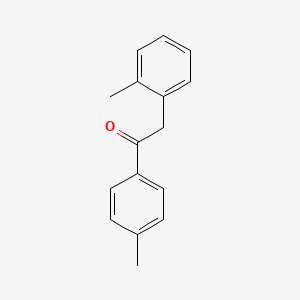
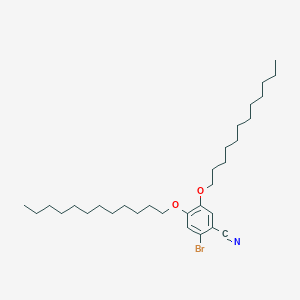
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)

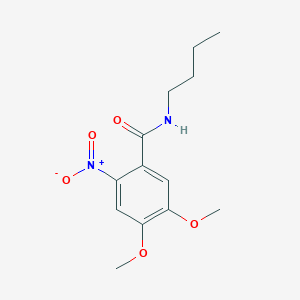

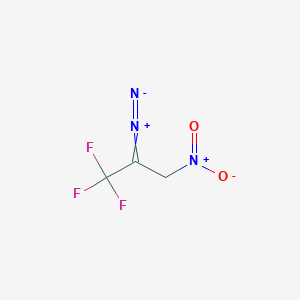
![N-[(2-Methylbenzoyl)carbamothioyl]glycine](/img/structure/B14299374.png)
